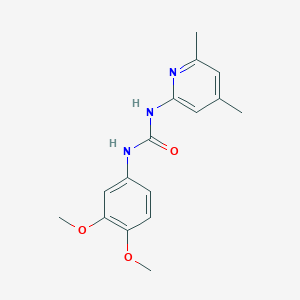
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound used in scientific research for various purposes. It is a crystalline solid that is soluble in organic solvents and is widely used as a polar aprotic solvent.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a polar aprotic solvent that can stabilize reactive intermediates and facilitate reactions. It can also act as a hydrogen bond acceptor and donor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, but it is generally considered to be relatively non-toxic and non-irritating. It has been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its high solubility in organic solvents, which makes it a useful solvent for a wide range of organic reactions. It is also relatively non-toxic and non-irritating, which makes it a safer alternative to other solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
One limitation of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its relatively high cost compared to other solvents. It is also not as widely available as other solvents, which can make it difficult to obtain for some researchers.
Orientations Futures
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is its use in the synthesis of new pharmaceutical compounds, particularly those that are difficult to synthesize using other solvents. Another area of interest is its potential use as a catalyst or reagent in new organic reactions. Finally, there is potential for further research on the toxicity and environmental impact of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, particularly in comparison to other solvents.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as carbodiimide. The resulting intermediate is then reacted with an isocyanate derivative to form N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides and other complex organic molecules. It is also used as a reagent in the preparation of various heterocyclic compounds.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11(2)17-15(8-10)19-16(20)18-12-5-6-13(21-3)14(9-12)22-4/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUNXMIPRVXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
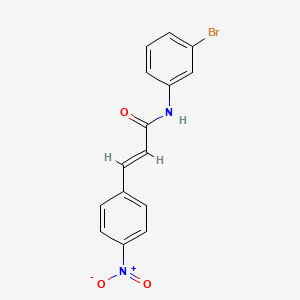
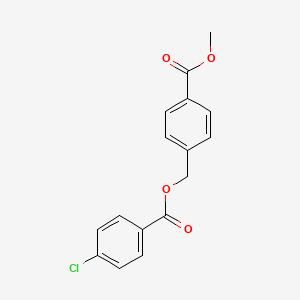
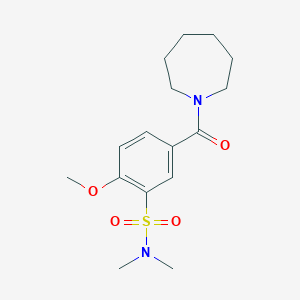

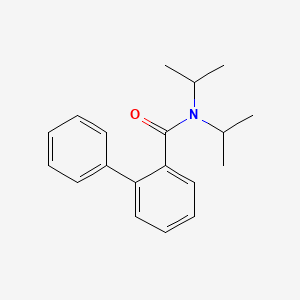


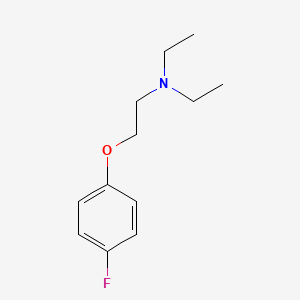
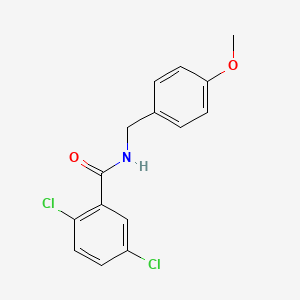
![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)
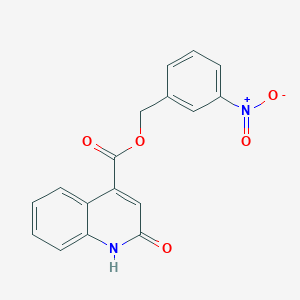
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)